4-Oxooctanal
Overview
Description
4-Oxooctanal is an organic compound with the molecular formula C8H14O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxooctanal can be synthesized through several methods. One common approach involves the oxidation of octanal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of octanal in an appropriate solvent, such as dichloromethane or ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of octanal. This process involves the use of metal catalysts, such as palladium or platinum, in the presence of oxygen. The reaction is carried out in a continuous flow reactor, allowing for efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Oxooctanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: 4-Hydroxyoctanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxooctanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxooctanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reaction is crucial in many biological processes, including enzyme catalysis and signal transduction . Additionally, the compound can undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Comparison with Similar Compounds
Octanal: A simple aldehyde with a similar carbon chain but without the oxo group.
4-Hydroxyoctanal: A reduced form of 4-oxooctanal with a hydroxyl group instead of a carbonyl group.
Octanoic Acid: An oxidized form of this compound with a carboxylic acid group.
Uniqueness: this compound is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-oxooctanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDUZPHHXIUBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423879 | |
Record name | 4-oxooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66662-22-4 | |
Record name | 4-oxooctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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